molecular formula C5H7N3S B2860826 2-(Azetidin-1-yl)-1,3,4-thiadiazole CAS No. 2195879-52-6

2-(Azetidin-1-yl)-1,3,4-thiadiazole

Cat. No. B2860826
CAS RN: 2195879-52-6
M. Wt: 141.19
InChI Key: RMKVODZOBVIBHZ-UHFFFAOYSA-N
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Description

Azetidinones, also known as β-lactams, are a class of compounds that have a four-membered cyclic amide. They are an important class of compounds in medicinal chemistry due to their presence in many pharmacologically active substances .


Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves the use of catalytic amounts of molecular iodine under microwave irradiation . Another method involves multi-step synthesis, where the newly synthesized compounds are well characterized .


Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered cyclic amide. The exact structure would depend on the specific substituents attached to the azetidinone .


Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions. For instance, they can be synthesized from Schiff bases by [2+2] cycloaddition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones depend on their specific structure. For instance, some azetidinones are liquids at room temperature .

Scientific Research Applications

Antitubercular Properties

  • 2-Azetidinones, including 2-(Azetidin-1-yl)-1,3,4-thiadiazole derivatives, have been studied for their antitubercular activity. These compounds were synthesized and screened for activity against Mycobacterium tuberculosis, showing promising results (Parikh et al., 2000).

Antimicrobial Evaluation

  • A study synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from benzothiazole class and evaluated their antimicrobial properties. The azetidin-2-ones derivatives, including those related to this compound, demonstrated significant activity against various bacterial and fungal strains (Gilani et al., 2016).
  • Another study focused on the synthesis of a novel 1,1’-[1,4-phenylenebis(1,3,4-thiadiazol-5,2-diyl)] bis (3-chloro-4-(4-hydroxyphenyl) azetidin-2-one) and evaluated its biological activities, including antimicrobial effects (Saeed et al., 2020).

Antibacterial Agents

  • Azetidinones and thiazolidinones of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole, which include derivatives of this compound, were synthesized and evaluated as antibacterial agents. The β-lactam derivative showed excellent antibacterial activities against various bacterial strains (Patel et al., 2014).

Antifungal Agents

  • The synthesis of new benzimidazole derivatives as potential antimicrobial agents was explored. This included azetidin-2-ones derivatives that were screened for antimicrobial activity, showing significant results (Ansari et al., 2009).

Anticancer and Antimicrobial Activities

  • New bioactive agents based on thiazolidinone and azetidinone class were synthesized, including those with the this compound moiety. These compounds were evaluated for their antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various cancer cell lines (Hussein et al., 2020).

Mechanism of Action

The mechanism of action of azetidinones depends on their specific structure and the context in which they are used. For example, in the context of antimicrobial activity, their effect is solely related to the inhibition of a specific target .

Safety and Hazards

The safety and hazards associated with azetidinones depend on their specific structure. Some azetidinones may pose hazards such as skin and eye irritation .

Future Directions

Azetidinones are a promising class of compounds in medicinal chemistry. Future research could focus on developing new azetidinone derivatives with improved pharmacological properties .

properties

IUPAC Name

2-(azetidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-2-8(3-1)5-7-6-4-9-5/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKVODZOBVIBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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